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Compound of Interest

Compound Name: Auramine

Cat. No.: B1663534

For Detection of Acid-Fast Bacilli in Histological
Sections

Introduction

Auramine O is a fluorescent dye used for the detection of acid-fast bacilli, primarily
Mycobacterium species, in clinical and research samples. This method offers a higher
sensitivity and faster screening time compared to the traditional Ziehl-Neelsen staining method.
The mycolic acid in the cell wall of acid-fast organisms forms a stable complex with the
Auramine O dye.[1][2] This complex resists decolorization with acid-alcohol and fluoresces a
bright yellow or reddish-orange under a fluorescent microscope, allowing for rapid identification
against a dark, non-fluorescent background.[1][2][3] Potassium permanganate is typically used
as a counterstain to quench background fluorescence.[1][2] These application notes provide a
detailed protocol for the staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of the Method

The high lipid and mycolic acid content of the mycobacterial cell wall makes it resistant to
conventional staining methods. Auramine O, a fluorochrome dye, penetrates the cell wall and
binds to the mycolic acid.[1][2] Once stained, the bond is strong enough to resist differentiation
by an acid-alcohol solution. Other cells and bacteria are decolorized and are then
counterstained with potassium permanganate, which helps to eliminate non-specific
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fluorescence.[2] When viewed with a fluorescence microscope, the acid-fast bacilli appear as
bright, luminous rods against a dark background.[1][2]

Experimental Protocol

This protocol is designed for use with formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents

Xylene or a xylene substitute

o Ethanol (100%, 95%, and 70%)

e Distilled or deionized water

e Auramine O staining solution (see preparation below)

» Acid-alcohol decolorizer (see preparation below)

e Potassium permanganate counterstain (see preparation below)

¢ Fluorescence microscope with appropriate filter set for Auramine O (excitation peak ~460
nm, emission peak ~550 nm)

e Coplin jars or staining dishes

e Mounting medium (fluorescence compatible)

e Cover slips

» Control slides (positive and negative)

Reagent Preparation
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Reagent

Formulation

Auramine O Staining Solution

Auramine O: 0.1 gPhenol (melted): 3
mLGlycerol: 75 mLDistilled Water: 50 mL

Acid-Alcohol Decolorizer

Hydrochloric Acid (concentrated): 0.5 mLEthanol

(70%): 100 mL

Potassium Permanganate: 0.5 gDistilled Water:

Potassium Permanganate Counterstain

100 mL

Staining Procedure

A summary of the staining times is provided in the table below.

Step Reagent Incubation Time

1 Xylene 2 x 5 minutes

2 100% Ethanol 2 x 3 minutes

3 95% Ethanol 1 x 3 minutes

4 70% Ethanol 1 x 3 minutes

5 Distilled Water 5 minutes

6 Auramine O Staining Solution 15 minutes

7 Distilled Water Rinse

8 Acid-Alcohol Decolorizer 2 minutes

9 Distilled Water Rinse

10 Potassium Permanganate > minutes
Counterstain

11 Distilled Water Rinse

Detailed Method
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o Deparaffinization and Rehydration:

o

Immerse slides in Xylene for 5 minutes. Repeat with fresh Xylene for another 5 minutes.

o Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol for
another 3 minutes.

o Immerse slides in 95% ethanol for 3 minutes.

o Immerse slides in 70% ethanol for 3 minutes.

o Rinse slides in distilled water for 5 minutes.[4]

e Staining:

o Flood the slides with Auramine O staining solution and incubate for 15 minutes.[1]

o Rinse gently with distilled water.

o Differentiation:

o Decolorize with acid-alcohol for 2 minutes.[1]

o Rinse thoroughly with distilled water.

o Counterstaining:

o Flood the slides with 0.5% potassium permanganate solution for 2 minutes. Note: Over-
exposure to the counterstain may quench the fluorescence of the acid-fast bacilli.[1][2]

o Rinse gently with distilled water.

e Dehydration and Mounting:

o Dehydrate the sections through ascending grades of alcohol (70%, 95%, 100%) for 2-3
minutes each.

o Clear in xylene for 2 x 3 minutes.
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o Mount with a fluorescence-compatible mounting medium and a coverslip.
Quality Control

It is essential to include a known positive control (a section containing acid-fast bacilli) and a
negative control (a section without acid-fast bacilli) with each staining run to ensure the validity
of the results.[1]

Data Presentation

Summary of Staining Protocol Parameters

Parameter Specification

Primary Stain Auramine O Solution
Incubation Time 15 minutes

Decolorizer 0.5% Acid-Alcohol

Incubation Time 2 minutes

Counterstain 0.5% Potassium Permanganate
Incubation Time 2 minutes

- Bright yellow to reddish-orange fluorescent
Expected Result (Positive) bacill
acilli

Expected Result (Negative) No fluorescent bacilli, dark background

Visualization of Experimental Workflow

Click to download full resolution via product page
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Caption: Workflow of Auramine O staining for paraffin-embedded tissues.

Interpretation of Results

o Positive: Acid-fast bacilli will fluoresce bright yellow or reddish-orange against a dark

background.[3] They typically appear as slender, slightly curved rods.

o Negative: The tissue background will appear dark with no fluorescent organisms visible.

Troubleshooting

Issue

Possible Cause

Suggested Solution

No fluorescence of positive

control

- Inactive staining solution-
Excessive decolorization-

Excessive counterstaining

- Prepare fresh Auramine O
solution- Reduce
decolorization time- Reduce

counterstaining time[1][2]

Weak fluorescence

- Old staining solution- Fading

of fluorescence

- Prepare fresh Auramine O
solution- Examine slides

promptly after staining

High background fluorescence

- Incomplete decolorization-

Insufficient counterstaining

- Increase decolorization time-
Increase counterstaining time

slightly

Crystals on the slide

- Stain not properly dissolved

or filtered

- Filter the Auramine O solution

before use

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for Paraffin-Embedded Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663534#auramine-o-staining-protocol-for-paraffin-
embedded-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://med-chem.com/wp-content/uploads/2021/11/auramine_o.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/304/825/101301e.pdf
http://images.novusbio.com/design/chromogenicFFPE_protocol.pdf
https://www.benchchem.com/product/b1663534#auramine-o-staining-protocol-for-paraffin-embedded-tissues
https://www.benchchem.com/product/b1663534#auramine-o-staining-protocol-for-paraffin-embedded-tissues
https://www.benchchem.com/product/b1663534#auramine-o-staining-protocol-for-paraffin-embedded-tissues
https://www.benchchem.com/product/b1663534#auramine-o-staining-protocol-for-paraffin-embedded-tissues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663534?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

